Cas no 180334-82-1 (rac-(1R,2R,5R)-2-bromobicyclo[3.2.1]octane)

Technical Introduction: rac-(1R,2R,5R)-2-bromobicyclo[3.2.1]octane is a brominated bicyclic compound featuring a stereochemically defined structure, making it a valuable intermediate in organic synthesis. Its rigid bicyclo[3.2.1]octane framework and strategically positioned bromine atom enable selective functionalization, particularly in cycloaddition reactions and ring-opening transformations. The (1R,2R,5R) stereochemistry ensures precise control over chiral center formation, which is critical for asymmetric synthesis applications. This compound is often employed in medicinal chemistry and materials science for constructing complex molecular architectures. Its stability under standard conditions and compatibility with common reagents further enhance its utility in multistep synthetic routes.
rac-(1R,2R,5R)-2-bromobicyclo[3.2.1]octane structure
180334-82-1 structure
Product Name:rac-(1R,2R,5R)-2-bromobicyclo[3.2.1]octane
CAS No:180334-82-1
MF:C8H13Br
MW:189.092821836472
CID:6614824
PubChem ID:130797902
Update Time:2025-10-29

rac-(1R,2R,5R)-2-bromobicyclo[3.2.1]octane Chemical and Physical Properties

Names and Identifiers

    • EN300-843892
    • 180334-82-1
    • rac-(1R,2R,5R)-2-bromobicyclo[3.2.1]octane
    • Inchi: 1S/C8H13Br/c9-8-4-2-6-1-3-7(8)5-6/h6-8H,1-5H2/t6-,7-,8-/m1/s1
    • InChI Key: GCTUNFYRJIOGBR-BWZBUEFSSA-N
    • SMILES: Br[C@@H]1CC[C@H]2CC[C@@H]1C2

Computed Properties

  • Exact Mass: 188.02006g/mol
  • Monoisotopic Mass: 188.02006g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 111
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 0Ų

rac-(1R,2R,5R)-2-bromobicyclo[3.2.1]octane Pricemore >>

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Additional information on rac-(1R,2R,5R)-2-bromobicyclo[3.2.1]octane

rac-(1R,2R,5R)-2-bromobicyclo[3.2.1]octane

The compound rac-(1R,2R,5R)-2-bromobicyclo[3.2.1]octane (CAS No: 180334-82-1) is a bicyclic bromoalkane with a unique structural configuration that has garnered significant attention in the fields of organic chemistry and materials science. This compound belongs to the class of bicyclic compounds, which are characterized by two or more rings sharing two or more atoms. The bicyclo[3.2.1]octane framework is particularly notable for its rigid and stable structure, making it a valuable building block in the synthesis of complex molecules and advanced materials.

The racemic nature of this compound indicates that it exists as a 50:50 mixture of two enantiomers, which are non-superimposable mirror images of each other. The stereochemistry of the compound is defined by the configuration at three chiral centers: C1, C2, and C5. This specific stereochemical arrangement contributes to the compound's distinct physical and chemical properties, making it a subject of interest in asymmetric synthesis and catalysis research.

Recent studies have highlighted the potential of rac-(1R,2R,5R)-2-bromobicyclo[3.2.1]octane as a versatile precursor in the synthesis of bioactive compounds and advanced materials. For instance, researchers have explored its use in the construction of complex natural product analogs, where its rigid bicyclic framework serves as an ideal scaffold for inducing specific stereochemical outcomes. Additionally, the bromine atom at position 2 provides a reactive site for various nucleophilic substitutions, enabling the incorporation of diverse functional groups into the molecule.

In terms of synthetic applications, this compound has been employed in the development of novel polymers and nanomaterials. Its unique combination of rigidity and reactivity makes it an attractive candidate for designing materials with tailored mechanical and electronic properties. For example, recent advancements in polymer chemistry have demonstrated the use of this compound as a monomer in the synthesis of high-performance polymers with improved thermal stability and mechanical strength.

From a mechanistic perspective, the reactivity of rac-(1R,2R,5R)-2-bromobicyclo[3.2.1]octane is influenced by its bicyclic structure and the electronic effects associated with the bromine substituent. The bromine atom acts as an electron-withdrawing group, polarizing the adjacent carbon atoms and enhancing their susceptibility to nucleophilic attack. This property has been exploited in various substitution reactions, including SN2 mechanisms, where the stereochemistry of the product can be controlled through careful selection of reaction conditions.

Moreover, recent computational studies have provided deeper insights into the electronic structure and reactivity patterns of this compound. Advanced quantum mechanical calculations have revealed that the bicyclic framework imposes significant strain on the molecule, which can influence its reactivity in ways that differ from acyclic analogs. These findings have important implications for the design of new synthetic pathways involving bicyclic compounds.

In summary, rac-(1R,2R,5R)-2-bromobicyclo[3.2.1]octane (CAS No: 180334-82-1) is a multifaceted compound with applications spanning organic synthesis, materials science, and drug discovery. Its unique structural features and reactivity make it a valuable tool for chemists seeking to construct complex molecules with precise stereochemical control.

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